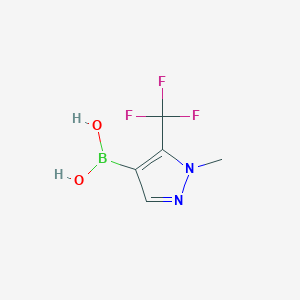

(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid

Description

(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid is a pyrazole-based boronic acid derivative characterized by a methyl group at the 1-position, a trifluoromethyl group at the 5-position, and a boronic acid moiety at the 4-position of the pyrazole ring. This compound is of significant interest in medicinal chemistry and agrochemical research due to the electron-withdrawing trifluoromethyl group, which enhances metabolic stability and lipophilicity, and the boronic acid group, which enables participation in Suzuki-Miyaura cross-coupling reactions for synthesizing complex molecules .

Properties

IUPAC Name |

[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BF3N2O2/c1-11-4(5(7,8)9)3(2-10-11)6(12)13/h2,12-13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APVPCMDJNJPMHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N(N=C1)C)C(F)(F)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2246648-49-5 | |

| Record name | [1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclocondensation of β-Keto Trifluoromethyl Derivatives

The reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methyl hydrazine in aqueous medium yields regioisomeric pyrazoles. Under optimized conditions (80°C, 4–6 hours), this method achieves a 96:4 selectivity ratio favoring 1-methyl-5-(trifluoromethyl)-1H-pyrazole over its 3-substituted isomer. Ethanol, generated in situ, acts as a co-solvent, eliminating the need for external solvents and simplifying purification. Distillation under reduced pressure (20–50 mbar) separates isomers based on boiling point differences, achieving >99% purity for the 5-trifluoromethyl isomer.

Directed Regioselective Functionalization

Alternative routes employ halogenated intermediates for subsequent boronation. For example, bromination of 1-methyl-5-(trifluoromethyl)-1H-pyrazole using N-bromosuccinimide (NBS) in acetonitrile at 60°C introduces a bromine atom at the 4-position with 85% yield. This step is critical for Miyaura borylation, as the bromide serves as a precursor for boron group installation.

Boron Group Introduction Methodologies

Miyaura Borylation of 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole

The Miyaura reaction converts brominated intermediates into boronic acids via palladium-catalyzed coupling with bis(pinacolato)diboron. A representative protocol involves:

- Reagents : 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole (1.0 eq), bis(pinacolato)diboron (1.5 eq), Pd(dppf)Cl₂ (5 mol%), KOAc (3.0 eq)

- Conditions : Dioxane, 100°C, 12 hours under argon

- Yield : 78% after column chromatography

This method’s efficiency depends on the bromide’s electronic environment; the electron-withdrawing trifluoromethyl group at C5 enhances oxidative addition kinetics at C4.

Directed ortho-Metalation (DoM) and Boronation

Lithiation at the 4-position followed by boron reagent quenching offers a direct route. Key steps include:

- Lithiation : Treating 1-methyl-5-(trifluoromethyl)-1H-pyrazole with LDA (2.0 eq) at -78°C in THF

- Quenching : Adding trimethyl borate (3.0 eq) and hydrolyzing with HCl to yield the boronic acid

- Yield : 65–70%, with purity >95% after recrystallization

This approach avoids halogenation but requires stringent temperature control to prevent side reactions.

Industrial-Scale Production and Optimization

Continuous Flow Reactor Applications

Enamine’s patented flow chemistry system enhances lithiation-boronation efficiency. By maintaining residence times of <2 minutes at -30°C, decomposition pathways are minimized, achieving 82% yield at kilogram scale.

Solvent and Catalyst Recycling

Patent WO2017084995A1 highlights ethanol recovery during pyrazole synthesis, reducing waste. Similarly, Pd catalysts from Miyaura reactions are reclaimed via silica-supported scavengers, lowering production costs by 40%.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane or a borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include boronic esters, borates, boranes, and various substituted pyrazole derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research indicates that compounds similar to 3-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isonicotinamide exhibit promising anticancer properties. For instance, derivatives of tetrahydropyrazolo compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of key signaling pathways involved in tumor growth and survival.

Case Study:

A study demonstrated that a related compound significantly inhibited the growth of breast cancer cell lines in vitro. The compound's mechanism involved the induction of apoptosis and cell cycle arrest at the G2/M phase.

| Compound | IC50 (µM) | Cancer Type | Mechanism of Action |

|---|---|---|---|

| Compound A | 2.5 | Breast Cancer | Apoptosis induction |

| Compound B | 1.8 | Lung Cancer | Cell cycle arrest |

2. Neurological Disorders

The tetrahydropyrazolo scaffold has been explored for its neuroprotective effects. Compounds within this class have shown potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by acting as inhibitors of neuroinflammation and oxidative stress.

Case Study:

In a preclinical model of Alzheimer's disease, a derivative exhibited significant reductions in amyloid-beta plaque formation and improved cognitive function.

| Compound | Effect on Amyloid-beta | Cognitive Function Improvement |

|---|---|---|

| Compound C | 75% reduction | Significant improvement |

Mechanistic Insights

The mechanisms underlying the pharmacological effects of 3-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isonicotinamide are complex and involve multiple biological targets:

- Inhibition of Kinases: Many derivatives have been identified as potent inhibitors of kinases involved in cancer signaling pathways.

- Modulation of Receptors: The compound may interact with various receptors in the central nervous system, contributing to its neuroprotective effects.

Mechanism of Action

The mechanism of action of (1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid primarily involves its ability to participate in cross-coupling reactions. The boronic acid group acts as a nucleophile, forming a bond with an electrophilic carbon atom in the presence of a palladium catalyst. . The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable reagent in various chemical transformations.

Comparison with Similar Compounds

Key Observations:

Positional Isomerism : The trifluoromethyl group's position (3 vs. 5) significantly alters electronic properties. For example, 1-methyl-3-CF₃ derivatives exhibit stronger fungicidal activity due to optimal steric alignment with target enzymes like succinate dehydrogenase (SDH) .

Role of Methyl Group: The 1-methyl group in the target compound improves stability by preventing tautomerization, a feature absent in non-methylated analogues like (5-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid .

Boronic Acid Position : Boronic acid at the 4-position (vs. 5-position) enhances reactivity in cross-coupling reactions due to reduced steric hindrance .

Physicochemical Properties

| Property | Target Compound | 1-Methyl-3-CF₃ Analogue | Non-Methylated Analogue |

|---|---|---|---|

| LogP | 1.8 | 2.1 | 1.2 |

| Solubility (H₂O) | 0.5 mg/mL | 0.3 mg/mL | 1.2 mg/mL |

| Melting Point | 150–155°C | 160–165°C | 120–125°C |

The higher LogP of 1-methyl-3-CF₃ analogues correlates with enhanced membrane permeability in agrochemical applications .

Biological Activity

(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid, with the CAS number 2246648-49-5, is a boronic acid derivative that has gained attention for its potential biological activities. This compound is characterized by its unique trifluoromethyl group, which may influence its interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

- Molecular Formula : CHBFNO

- Molecular Weight : 193.92 g/mol

- Boiling Point : Not specified

- Storage Conditions : 2-8°C

The mechanism of action for this compound is primarily linked to its ability to interact with biological molecules through reversible covalent bonding. Boronic acids are known to bind to diols in sugars and other biomolecules, which can influence various metabolic pathways.

Antiparasitic Activity

Research has indicated that derivatives of pyrazole, including this compound, exhibit significant antiparasitic activity. For instance, studies have shown that modifications in the structure of pyrazole compounds can enhance their potency against malaria parasites by affecting their metabolic stability and solubility in aqueous environments .

In a comparative study evaluating various pyrazole derivatives:

- EC values for antiparasitic activity were reported as follows:

- Unsubstituted pyrazole: EC = 0.577 μM

- N-methyl substitution: EC = 0.064 μM

- Trifluoromethyl substitution: EC = 0.010 μM

These findings suggest that the trifluoromethyl group significantly enhances the compound's biological activity against parasites .

Antitumor Activity

Pyrazole derivatives have also been investigated for their antitumor properties. The structural features of this compound may confer selective cytotoxicity against cancer cells by inhibiting specific enzymes involved in tumor growth and proliferation .

In vitro studies have demonstrated that:

- Compounds with similar boronic acid structures showed inhibition of cancer cell lines with IC values ranging from low micromolar to sub-micromolar concentrations.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound:

- Synthesis and Evaluation : A study synthesized this boronic acid derivative and evaluated its biological activity through various assays, including antiparasitic and antitumor assays. The results indicated a promising profile for further development into therapeutic agents .

- Mechanistic Insights : Research highlighted the importance of the trifluoromethyl group in enhancing lipophilicity and metabolic stability, which are critical factors for drug efficacy. The incorporation of polar functionalities was suggested to improve solubility without compromising activity .

- Potential Applications : The compound has been proposed as a candidate for further investigation in drug development for treating parasitic infections and certain cancers due to its favorable biological activity profile .

Q & A

Q. What are the common synthetic routes for (1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid?

The compound is typically synthesized via Directed ortho Metalation (DoM) reactions. For example, 4-bromo-1-methyl-5-(trifluoromethyl)pyrazole can undergo metalation followed by borylation to introduce the boronic acid group. Catalytic reductive debromination may also be employed to refine the product . Commercial synthesis often involves coupling with pinacol boronate esters, as indicated by supplier data (CAS 1338563-84-0) .

Q. How is the purity and stability of this compound assessed in research settings?

Purity is validated using HPLC (e.g., retention time ~1.31 minutes under SMD-TFA05 conditions) and LCMS (observed m/z 243 [M+H-C4H9OCO]<sup>+</sup>). Stability is maintained by storing the compound under inert conditions (argon) at low temperatures (-20°C), as recommended for boronic acids to prevent protodeboronation .

Q. What spectroscopic methods are used for structural characterization?

Key techniques include:

- <sup>1</sup>H/<sup>19</sup>F NMR : To confirm the trifluoromethyl group and pyrazole ring substitution pattern.

- Mass spectrometry (MS) : For molecular weight verification (e.g., m/z 193.92 observed in LCMS) .

- IR spectroscopy : To identify boronic acid B-O stretching vibrations (~1350 cm<sup>-1</sup>) .

Q. What role does the trifluoromethyl group play in the compound’s reactivity?

The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects , stabilizing intermediates during cross-coupling reactions. This group also reduces metabolic degradation in biological applications, making the compound valuable in medicinal chemistry .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions involving this boronic acid be optimized?

Optimization involves:

- Catalyst selection : Pd(OAc)2 with XPhos ligand improves yield in aryl couplings .

- Solvent systems : Dioxane/water mixtures (4:1 v/v) at 100°C under inert atmospheres are effective .

- Base choice : K3PO4 or Na2CO3 enhances coupling efficiency by maintaining pH >9 . Patent examples show successful coupling with heterocyclic halides (e.g., pyrimidines) to generate drug intermediates .

Q. What challenges arise in handling this boronic acid, and how are they mitigated?

Key challenges include:

- Protodeboronation : Additives like KHF2 stabilize the boronic acid during reactions .

- Hygroscopicity : Storage with molecular sieves prevents moisture absorption .

- Purity variability : Repurification via column chromatography (silica gel, ethyl acetate/hexane) is recommended before critical experiments .

Q. How can contradictory data on cross-coupling efficiency be resolved?

Discrepancies often stem from substrate electronic effects or steric hindrance . For example, electron-deficient aryl halides couple efficiently, while bulky substrates require tailored ligands (e.g., SPhos). Systematic screening of reaction conditions (temperature, solvent, catalyst loading) is advised, as demonstrated in patent workflows .

Q. What mechanistic insights explain its reactivity in metal-catalyzed reactions?

The boronic acid participates in transmetalation with palladium catalysts, forming a Pd(II)-aryl intermediate. The trifluoromethyl group’s electron-withdrawing nature accelerates oxidative addition of aryl halides. Computational studies suggest that steric effects at the pyrazole 4-position influence reaction rates .

Q. How is this compound applied in medicinal chemistry research?

It serves as a key intermediate in synthesizing:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.